Tiotropium-d3 Iodide is a stable isotope-labeled compound derived from tiotropium bromide, primarily utilized as an internal standard in scientific research. It plays a significant role in pharmacokinetic studies due to its ability to provide accurate quantification of tiotropium levels in biological samples. The compound's molecular formula is with a molecular weight of 522.44 g/mol .
Tiotropium-d3 Iodide is classified as a synthetic anticholinergic agent. It is a derivative of tiotropium, which is used primarily for the management of chronic obstructive pulmonary disease (COPD) and asthma. The compound is categorized under respiratory agents due to its bronchodilatory effects . It is important to note that tiotropium itself was developed from a class of compounds known as quaternary ammonium derivatives, which are characterized by their positive charge and ability to block muscarinic receptors.
The synthesis of Tiotropium-d3 Iodide typically involves the incorporation of deuterium atoms into the tiotropium structure, which can be achieved through various synthetic routes. The methods often include:
Detailed procedures for synthesizing tiotropium derivatives are well-documented in patents and scientific literature, emphasizing techniques such as high-performance liquid chromatography for purification and characterization .
The molecular structure of Tiotropium-d3 Iodide features a complex arrangement that includes multiple functional groups:
Tiotropium-d3 Iodide participates in several chemical reactions typical of quaternary ammonium compounds:
These reactions are critical for developing new formulations or derivatives that may enhance therapeutic efficacy or reduce side effects .
Tiotropium acts primarily as a long-acting muscarinic antagonist. Its mechanism involves:
Data from clinical studies indicate that tiotropium provides sustained bronchodilation over 24 hours, making it particularly effective for chronic respiratory conditions.
Relevant data on its properties can be obtained through spectroscopic methods such as infrared spectroscopy and X-ray powder diffraction, which help characterize its crystalline forms .
Tiotropium-d3 Iodide serves several important roles in scientific research:
Tiotropium-d3 iodide (CAS No. 412010-61-8) is a deuterium-labeled analog of the bronchodilator tiotropium bromide. Its molecular formula is C₁₉H₁₉D₃NO₄S₂I, with a molecular weight of 522.44 g/mol, contrasting with 511.43 g/mol for the unlabeled bromide salt (CAS No. 136310-93-5) [1] [4] [8]. The compound features three deuterium atoms specifically incorporated into the N-methyl group attached to the quaternary ammonium moiety, resulting in a methyl-d₃ (CD₃) substituent [3] [7]. This strategic labeling preserves the core pharmacological structure—a bicyclic xanthene derivative esterified with 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid—while introducing a mass differential essential for analytical applications [1] [5].
The isotopic purity of commercially available tiotropium-d3 iodide typically exceeds 98% deuterium incorporation, as verified by HPLC and mass spectrometry [1] [8]. Key identifiers include:
Table 1: Physicochemical Properties of Tiotropium-d3 Iodide
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₉D₃NO₄S₂I |
Molecular Weight | 522.44 g/mol |
Isotopic Label Position | N-CH₃ → N-CD₃ |
Isotopic Purity | ≥98% atom D |
Chemical Purity (HPLC) | ≥95% |
Related Unlabeled Compound | Tiotropium bromide (CAS 136310-93-5) |
Tiotropium-d3 iodide serves as a critical internal standard in quantitative bioanalysis due to its near-identical chemical behavior to unlabeled tiotropium, coupled with a +3 Da mass shift detectable via mass spectrometry. This enables precise correction for analyte losses during sample preparation and ionization matrix effects [1] [4] [8]. Key applications include:
Certificates of Analysis (CoA) for commercial lots include validation of isotopic enrichment, chromatographic purity (>95%), residual solvents, and microbiological testing. Stability data support a 5-year shelf life when stored at -20°C [4] [8].
Table 2: Analytical Parameters for Tiotropium-d3 Iodide as an Internal Standard
Application | Performance Characteristics |
---|---|
LC-MS/MS Sensitivity | LLOQ ≤ 0.1 ng/mL in plasma |
Linearity Range | 0.1–100 ng/mL (R² > 0.99) |
Recovery Efficiency | 95–105% vs. unlabeled tiotropium |
Matrix Effect Correction | CV < 5% for deuterated vs. native compound |
Regulatory Use | ANDA submissions, GMP-compliant QC testing |
Although tiotropium-d3 iodide itself is not administered therapeutically, its pharmacological relevance stems from three key aspects:
Mechanistic Probes for Muscarinic Receptor Interactions: Tiotropium antagonizes M1 and M3 muscarinic receptors with high kinetic selectivity (dissociation half-life: M1 = 14.6 ± 2.2 h; M3 = 34.7 ± 2.9 h), but rapidly dissociates from M2 receptors (t₁/₂ = 3.6 ± 0.5 h) [2] [5]. Deuterium labeling enables autoradiography and binding studies using isotopically labeled ligands to map receptor occupancy without altering affinity. Research indicates tiotropium’s anti-inflammatory effects may involve suppression of phospholipase Cγ (PLCγ) and nuclear factor of activated T cells (NFATc), reducing type 2 inflammation in allergic rhinitis models [1] [6].
Metabolic Fate Investigations: Non-enzymatic hydrolysis of tiotropium yields inactive metabolites N-methylscopine and dithienylglycolic acid. Cytochrome P450-mediated oxidation and glutathione conjugation occur minimally (<10% of total clearance) [5]. Deuterium substitution at the N-methyl position may theoretically attenuate oxidative N-demethylation—a common metabolic pathway—though empirical data specific to tiotropium-d3 is limited. This property is exploited in tracer studies to distinguish metabolic pathways [5] [9].
Anti-Inflammatory Effects: In murine models of allergic rhinitis, tiotropium significantly decreased IL-4, IL-13, IL-25, and IL-33 levels, alongside reduced eosinophil infiltration. Deuterated analogs facilitate quantification of tissue-specific drug distribution linked to these effects [1] [6].
Table 3: Pharmacological Parameters of Tiotropium and Relevance of Deuterated Derivatives
Parameter | Native Tiotropium | Relevance of Deuterated Analog |
---|---|---|
Primary Target | M3 muscarinic receptors | Receptor binding kinetics studies |
Metabolic Pathway | Non-enzymatic hydrolysis (major) | Metabolic flux quantification |
Anti-inflammatory Action | Suppression of Th2/ILC2 cytokines | Tissue distribution mapping |
Bioavailability (Inhaled) | 19.5% (dry powder) | PK/PD modeling accuracy |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5